molecular formula C10H14ClN3 B11891485 1-(3-Chloropyrazin-2-yl)azepane

1-(3-Chloropyrazin-2-yl)azepane

Cat. No.: B11891485
M. Wt: 211.69 g/mol
InChI Key: PHKHAKPOHYQFJX-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)azepane is an organic compound with the molecular formula C10H14ClN3 It is a heterocyclic compound containing both a pyrazine ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyrazin-2-yl)azepane typically involves the reaction of 3-chloropyrazine with azepane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with 3-chloropyrazine . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyrazin-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Pyrazine oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloropyrazin-2-yl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)azepane involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyrazin-2-yl)azepane: Similar structure but with the chlorine atom at a different position on the pyrazine ring.

    3-Chloropyrazin-2-yl)methanamine hydrochloride: Contains a pyrazine ring with a different substituent.

Uniqueness

1-(3-Chloropyrazin-2-yl)azepane is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research in various fields, offering distinct properties compared to its analogs .

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-(3-chloropyrazin-2-yl)azepane

InChI

InChI=1S/C10H14ClN3/c11-9-10(13-6-5-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2

InChI Key

PHKHAKPOHYQFJX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=CN=C2Cl

Origin of Product

United States

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